molecular formula C19H18N2O3 B8201059 3-((4-Methoxybenzyl)oxy)-2-naphthohydrazide

3-((4-Methoxybenzyl)oxy)-2-naphthohydrazide

Cat. No.: B8201059
M. Wt: 322.4 g/mol
InChI Key: SOXBOUAFTOJXBV-UHFFFAOYSA-N
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Description

3-((4-Methoxybenzyl)oxy)-2-naphthohydrazide is an organic compound that features a naphthalene core substituted with a hydrazide group and a 4-methoxybenzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxybenzyl)oxy)-2-naphthohydrazide typically involves the following steps:

    Formation of 4-Methoxybenzyl Ether: The starting material, 4-methoxybenzyl alcohol, is reacted with a suitable halide (e.g., benzyl chloride) in the presence of a base (e.g., sodium hydroxide) to form the 4-methoxybenzyl ether.

    Naphthalene Derivative Preparation: A naphthalene derivative is prepared through nitration, reduction, and subsequent functional group transformations.

    Hydrazide Formation: The naphthalene derivative is then reacted with hydrazine hydrate to form the hydrazide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxybenzyl)oxy)-2-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

3-((4-Methoxybenzyl)oxy)-2-naphthohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 3-((4-Methoxybenzyl)oxy)-2-naphthohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the naphthalene core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylhydrazine: Similar structure but lacks the naphthalene core.

    2-Naphthohydrazide: Lacks the 4-methoxybenzyl ether group.

    Naphthalene-2-carboxylic acid hydrazide: Similar core structure but different substituents.

Uniqueness

3-((4-Methoxybenzyl)oxy)-2-naphthohydrazide is unique due to the combination of the naphthalene core and the 4-methoxybenzyl ether group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]naphthalene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-16-8-6-13(7-9-16)12-24-18-11-15-5-3-2-4-14(15)10-17(18)19(22)21-20/h2-11H,12,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXBOUAFTOJXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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